Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE

ADC linker cleavage specificity legumain cathepsin B

Procure Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE for legumain-specific ADC payload release. Ala-Ala-Asn linker resists neutrophil elastase, eliminating ValCit-PAB hematologic toxicity, and resists mouse plasma carboxylesterase 1C for true in vivo stability. Enhanced hydrophilicity (ClogP -3.91) enables high DAR 6-8 conjugation with low aggregation. Validated in Panc-1 xenograft efficacy (26.2 mg/kg IV).

Molecular Formula C67H101N11O16
Molecular Weight 1316.6 g/mol
Cat. No. B12394460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-Alanyl-Alanyl-Asparagine-PAB-MMAE
Molecular FormulaC67H101N11O16
Molecular Weight1316.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN4C(=O)C=CC4=O
InChIInChI=1S/C67H101N11O16/c1-15-40(6)58(50(92-13)36-55(83)77-34-22-25-49(77)60(93-14)41(7)61(85)70-42(8)59(84)46-23-18-16-19-24-46)75(11)66(90)56(38(2)3)74-65(89)57(39(4)5)76(12)67(91)94-37-45-27-29-47(30-28-45)72-64(88)48(35-51(68)79)73-63(87)44(10)71-62(86)43(9)69-52(80)26-20-17-21-33-78-53(81)31-32-54(78)82/h16,18-19,23-24,27-32,38-44,48-50,56-60,84H,15,17,20-22,25-26,33-37H2,1-14H3,(H2,68,79)(H,69,80)(H,70,85)(H,71,86)(H,72,88)(H,73,87)(H,74,89)/t40-,41+,42+,43-,44-,48-,49-,50+,56-,57-,58-,59+,60+/m0/s1
InChIKeyAWJDDTWUHNATEN-NAMAUAOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE: A Legumain-Cleavable ADC Drug-Linker Construct with Defined In Vivo Antitumor Efficacy


Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE (CAS 1638970-46-3, MW 1316.61) is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), comprising a maleimidocaproyl (Mc) spacer, an Ala-Ala-Asn tripeptide linker, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and the microtubule inhibitor monomethyl auristatin E (MMAE) as the cytotoxic payload [1]. This compound is characterized as a legumain-cleavable construct: the Ala-Ala-Asn sequence is specifically recognized and cleaved by the lysosomal cysteine protease legumain (asparaginyl endopeptidase), enabling targeted intracellular release of MMAE [2]. In vivo, Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE administered at 26.2 mg/kg IV weekly for 4 weeks suppresses tumor growth in mice bearing Panc-1 pancreatic tumor xenografts [3].

Why Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE Cannot Be Simply Substituted with VC-PAB-MMAE or Other In-Class Linker-Payloads


In ADC development, linker-payload selection directly determines enzymatic release specificity, plasma stability, and therapeutic window, making simple substitution between constructs inappropriate. The widely used ValCit-PAB (VC-PAB) linker relies on cathepsin B cleavage but has demonstrated susceptibility to extracellular hydrolysis by carboxylesterase 1C in mouse plasma, leading to premature payload release and associated neutropenia/thrombocytopenia [1]. In contrast, Asn-containing linkers such as Ala-Ala-Asn are specifically cleaved by legumain and exhibit complete stability against human neutrophil elastase, an enzyme implicated in ValCit-PAB-MMAE ADC-associated hematologic toxicities [2]. Furthermore, MC-MMAF (non-cleavable linker with MMAF payload) lacks the bystander killing effect of MMAE and shows approximately 2-fold lower potency compared to MC-MMAF conjugates in certain models, while SPP-DM1 cleavable linkers exhibit ~70-fold higher free drug exposure in plasma relative to uncleavable MCC-DM1 constructs [3][4]. These fundamental mechanistic differences in protease specificity, plasma stability, and payload properties preclude interchangeable use of in-class alternatives.

Quantitative Differentiation Evidence: Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE vs. VC-PAB-MMAE, PAB-MMAE, and MMAF-Based Constructs


Ala-Ala-Asn Linker vs. ValCit Linker: Comparative Legumain vs. Cathepsin B Lysosomal Cleavage Kinetics

In a direct head-to-head comparison, Asn-containing linker sequences (including Ala-Ala-Asn) are specifically cleaved by lysosomal legumain, whereas the traditional ValCit-PAB linker relies on cathepsin B processing. Quantitative lysosomal cleavage assays using tritosomal preparations demonstrated that AsnAsn-linked ADCs exhibit cleavage kinetics comparable to or exceeding ValCit-linked ADCs, while maintaining complete stability against human neutrophil elastase—an enzyme implicated in ValCitPABC-MMAE ADC-associated neutropenia and thrombocytopenia [1].

ADC linker cleavage specificity legumain cathepsin B lysosomal processing

Comparative Plasma Stability: Asn-Containing Linkers vs. ValCit Linkers

In plasma stability assays directly comparing matched Asn-containing ADCs to ValCit-linked ADCs, Asn-containing linker sequences demonstrated equivalent or improved stability in mouse, rat, and human plasma. This stability advantage is attributed to the resistance of Asn-containing linkers to carboxylesterase 1C, an enzyme identified as responsible for the extracellular hydrolysis of ValCit-PAB-based linkers in mouse plasma [1][2].

plasma stability premature linker cleavage ADC pharmacokinetics legumain-cleavable

In Vivo Tumor Growth Suppression: Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE in Panc-1 Pancreatic Xenograft Model

Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE (compound S6) demonstrates quantifiable in vivo antitumor efficacy as a standalone drug-linker conjugate in the Panc-1 pancreatic cancer xenograft model. At a dose of 26.2 mg/kg administered intravenously once weekly for 4 weeks, the compound suppresses tumor growth in tumor-bearing mice [1]. This direct efficacy data provides a procurement-relevant benchmark distinct from constructs requiring full antibody conjugation for activity assessment.

in vivo efficacy pancreatic cancer Panc-1 xenograft tumor growth inhibition

Enhanced Hydrophilicity of Ala-Ala-Asn Linker Scaffold: ClogP Comparison vs. ValCit and GGFG Linkers

The Ala-Ala-Asn (AAN) tripeptide linker scaffold exhibits significantly enhanced hydrophilicity compared to traditional ADC linker motifs, with a calculated ClogP value reaching -3.91. This compares favorably to the widely used ValCit linker (which has limited hydrophilicity in high-DAR contexts) and the GGFG tetrapeptide used in Enhertu (ClogP ≈ -3.40) . Enhanced linker hydrophilicity is a critical design parameter for masking hydrophobic payloads like MMAE, reducing ADC aggregation, and enabling higher drug-to-antibody ratios (DAR) without compromising pharmacokinetics.

linker hydrophilicity ADC aggregation DAR optimization ClogP

Cleavable vs. Non-Cleavable Linker Pharmacokinetics: MMAE (Cleavable) vs. MMAF (Non-Cleavable) Clearance in Rats

Cross-study comparison of cleavable (vc-MMAE) and non-cleavable (MC-MMAF) ADC pharmacokinetics in rats reveals substantially faster clearance for cleavable constructs. Anti-CD22-vc-MMAE exhibited clearance of 59.4 mL/day/kg compared to 18.0 mL/day/kg for anti-CD22-MCC-DM1, with cleavable linkers generally showing 3- to 5-fold faster clearance rates than uncleavable counterparts [1]. Additionally, free payload exposure (AUC) was ~70-fold higher for cleavable SPP-DM1 (562 day·ng/mL) versus uncleavable MCC-DM1 (8.18 day·ng/mL) [2]. While this comparison uses vc-MMAE rather than Mc-Ala-Ala-Asn-PAB-MMAE, the cleavable nature of the Ala-Ala-Asn linker places it in the same PK category as other cleavable constructs relative to uncleavable alternatives.

cleavable linker non-cleavable linker ADC clearance MMAE MMAF

MC-MMAF Potency Comparison: Uncleavable MMAF Conjugate Shows ~2-Fold Lower Potency than MC-MMAF in Bjab-Luc Xenograft

In the Bjab-Luc xenograft model, cross-study comparison reveals that MCC-DM1 (an uncleavable maytansinoid conjugate) exhibited approximately 2-fold lower potency compared to MC-MMAF (an uncleavable auristatin conjugate) [1]. While this compares DM1 to MMAF rather than MMAE, it establishes that MMAF-based constructs deliver superior potency within the uncleavable linker class. Importantly, MMAE (the payload in Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE) differs fundamentally from MMAF: MMAE is membrane-permeable and confers bystander killing effects, whereas MMAF was designed with an extra negative charge to impair membrane crossing and prolong intracellular retention [2][3]. This payload-level differentiation directly impacts therapeutic strategy selection.

MMAF MMAE uncleavable linker xenograft efficacy potency comparison

Optimal Research and Procurement Scenarios for Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE


Development of Legumain-Cleavable ADCs for Tumors with Low Cathepsin B Expression

Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE is optimally suited for conjugation to antibodies targeting tumor types with low or variable cathepsin B expression but adequate legumain activity. The Ala-Ala-Asn linker's specific cleavage by legumain (asparaginyl endopeptidase) enables payload release in lysosomal compartments independent of cathepsin B processing [1]. This expands the therapeutic applicability of MMAE-based ADCs to tumor indications where ValCit-PAB constructs may exhibit suboptimal cleavage due to insufficient cathepsin B levels, while maintaining equivalent or improved plasma stability relative to ValCit linkers [2].

ADC Programs Requiring Reduced Hematologic Toxicity Risk Compared to ValCit-PAB-MMAE Constructs

The Ala-Ala-Asn linker demonstrates complete stability against human neutrophil elastase, an enzyme directly implicated in the neutropenia and thrombocytopenia associated with ValCitPABC-MMAE ADCs [1]. This differential stability profile makes Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE a rational procurement choice for ADC programs where minimizing hematologic toxicity is a primary development objective, particularly for indications with pre-existing bone marrow compromise or combination therapy contexts requiring preserved neutrophil and platelet counts [2].

High-DAR ADC Development Requiring Enhanced Linker Hydrophilicity to Mitigate Aggregation

The Ala-Ala-Asn tripeptide scaffold confers enhanced hydrophilicity (ClogP -3.91) compared to traditional linker motifs such as ValCit and GGFG (ClogP ≈ -3.40) [1]. This property is particularly valuable when developing ADCs with high drug-to-antibody ratios (DAR >4) using hydrophobic payloads like MMAE, as increased linker hydrophilicity reduces aggregation propensity, improves pharmacokinetic profiles, and minimizes non-specific cellular uptake [2]. Procurement of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE is therefore indicated for conjugation strategies targeting DAR values of 6-8 where ValCit-based constructs frequently encounter aggregation and rapid clearance issues.

Preclinical Pancreatic Cancer Xenograft Studies Requiring Validated In Vivo Efficacy Benchmark

Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE provides a defined in vivo efficacy benchmark in the Panc-1 pancreatic cancer xenograft model, where administration at 26.2 mg/kg IV weekly for 4 weeks suppresses tumor growth [1]. This validated activity makes the compound suitable as a positive control or reference standard in preclinical oncology studies evaluating novel linker-payload constructs or novel antibody conjugates in pancreatic cancer models. The established dosing regimen and tumor model enable direct cross-study comparability and reproducible experimental design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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